2-Bromophenethylamine

Übersicht

Beschreibung

2-Bromophenethylamine (2-BPEA) is an organic compound belonging to the class of compounds known as phenethylamines. It is a monoamine alkaloid that is found in a variety of plants and is used in a wide range of scientific and industrial applications. 2-BPEA is a versatile compound that has been used in a variety of research fields, ranging from biochemistry and pharmacology to synthetic chemistry and drug delivery.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties of 2C-B :

- 2C-B is a psychedelic phenylethylamine derivative, structurally similar to mescaline. It acts as a partial agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. In humans, it has been reported to induce mild psychedelic effects (Papaseit et al., 2018).

- Another study assessed its acute subjective, cognitive, and cardiovascular effects in comparison to psilocybin and placebo. It was found to induce alterations of waking consciousness, dysphoria, subjective impairment, auditory alterations, and affective elements of ego dissolution (Mallaroni et al., 2023).

Metabolism and Detection :

- The in vivo metabolism of 2C-B in rats was studied, identifying metabolites like 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. This suggests at least two metabolic pathways operative in rats, including deamination and acetylation processes (Kanamori et al., 2002).

- Studies also focused on the toxicological detection of 2C-B in rat urine, identifying various metabolites and demonstrating the feasibility of detecting 2C-B intake using full-scan GC-MS (Theobald et al., 2007).

Synthesis and Chemical Analysis :

- Research on the synthesis of deuterium-labeled phenethylamine derivatives, including 2C-B, was conducted. These labeled compounds are used as internal standards in GC-MS assays, crucial for forensic and toxicological purposes (Xu & Chen, 2006).

- Another study focused on the synthesis of 2C-B's precursor, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), highlighting its potential psychoactive effects in humans (Power et al., 2015).

Comparative Studies with Other Compounds :

- 2C-B was compared with other serotonergic hallucinogens in terms of its effects, metabolism, and potential interactions with prescription drugs. The study emphasizes the importance of understanding the pharmacology and potential toxicity of such substances (Inan et al., 2020).

Wirkmechanismus

Target of Action

2-Bromophenethylamine, also known as 2- (2-Bromophenyl)ethylamine , is a compound that primarily targets the serotonin receptors in the brain . Serotonin receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function .

Mode of Action

This compound acts as a partial agonist at the serotonin 5-hydroxytryptamine-2A (5-HT2A), 5-hydroxytryptamine-2B (5-HT2B), and 5-hydroxytryptamine-2C (5-HT2C) receptors This interaction results in changes in the perception of reality, including alterations in sensory and time perception, and emotional shifts .

Biochemical Pathways

These pathways are involved in many physiological processes, including mood regulation, social behavior, and memory .

Pharmacokinetics

It is known that the compound is orally active, and its effects can be felt within a few hours of ingestion . The maximum concentrations of this compound were reached at 1 hour after self-administration .

Result of Action

The administration of this compound results in a range of effects. Physiologically, it can increase blood pressure and heart rate . Psychologically, it can induce a state of euphoria, with users reporting increased feelings of high, liking, and stimulation . It can also produce changes in perceptions, such as distances, colors, shapes, and lights, and different body feelings/surrounding . Mild hallucinating effects were described in some subjects .

Safety and Hazards

2-Bromophenethylamine is classified as a skin corrosive and serious eye damage hazard . It can cause severe skin burns and eye damage . Safety measures include not breathing in dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective clothing, and seeking immediate medical attention in case of ingestion or contact with skin or eyes .

Biochemische Analyse

Biochemical Properties

2-Bromophenethylamine plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the activity of MAO, leading to increased levels of monoamines such as serotonin and dopamine in the brain. Additionally, this compound can bind to serotonin receptors, particularly the 5-HT2A receptor, modulating its activity and influencing neurotransmission .

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways by modulating the activity of serotonin receptors. This modulation can lead to changes in gene expression and cellular metabolism. For example, the activation of 5-HT2A receptors by this compound can trigger downstream signaling cascades that affect the expression of genes involved in neurotransmitter synthesis and release .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to serotonin receptors, particularly the 5-HT2A receptor, acting as a partial agonist. This binding induces conformational changes in the receptor, leading to the activation of intracellular signaling pathways. Additionally, this compound can inhibit the activity of monoamine oxidase, preventing the breakdown of monoamines and increasing their availability in the synaptic cleft .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged activation of serotonin receptors and increased levels of monoamines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmission and improve cognitive function. At high doses, it may cause toxic effects, including neurotoxicity and behavioral changes. Studies have shown that there is a threshold dose above which the adverse effects become significant .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by monoamine oxidase, which converts it into its corresponding aldehyde. This aldehyde can then be further metabolized by aldehyde dehydrogenase to form the corresponding carboxylic acid. Additionally, this compound can undergo phase II metabolism, where it is conjugated with glucuronic acid or sulfate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also taken up by cells through active transport mechanisms and can bind to transport proteins, influencing its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm but can also be found in the nucleus and other organelles. The compound’s localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to different cellular compartments .

Eigenschaften

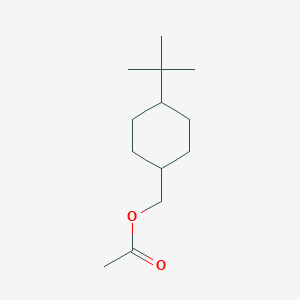

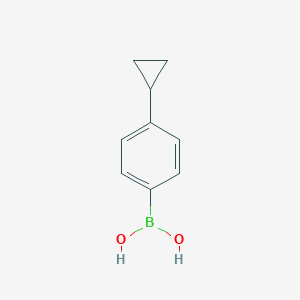

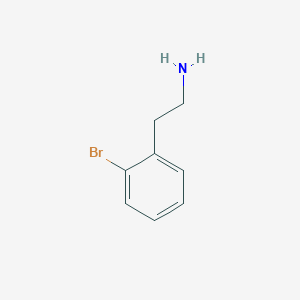

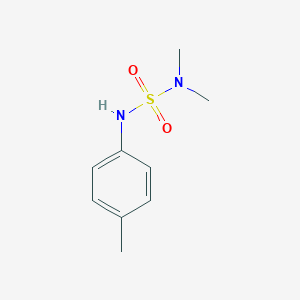

IUPAC Name |

2-(2-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRNQMJXZUWZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370117 | |

| Record name | 2-Bromophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65185-58-2 | |

| Record name | 2-Bromophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is it important to differentiate between 2C-B and its structural isomer?

A1: While both 2C-B and its isomer, 4,5-Dimethoxy-2-Bromophenethylamine, share the same molecular formula and weight, they can exhibit different pharmacological effects. Accurately identifying and quantifying each compound in seized samples is crucial for legal proceedings and understanding potential health risks. []

Q2: What analytical techniques were used in the study to distinguish 2C-B from its isomer?

A2: The researchers developed a multimodal analytical approach involving a combination of techniques. This likely included chromatographic separation, potentially Gas Chromatography or Liquid Chromatography, coupled with spectroscopic detection methods like Mass Spectrometry. These methods allow for the separation of the isomers based on their slightly different physical and chemical properties, followed by their individual identification and quantification. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)